

# Technical Overview of Chemical Scaffolds Related to C9H8CIN3O

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## Compound of Interest

**Compound Name:** 1-Benzotriazol-1-yl-3-chloropropan-2-one

**Cat. No.:** B1273385

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For the attention of: Researchers, Scientists, and Drug Development Professionals

**Abstract:** This document addresses the chemical information landscape for the empirical formula C9H8CIN3O. Initial investigations reveal that this formula corresponds to multiple chemical isomers. While comprehensive biological and experimental data for any single isomer is not extensively available in the public domain, this guide provides a summary of the identified compounds and contextualizes the potential significance of their core chemical structures, namely the quinazoline and pyridine scaffolds, which are prominent in medicinal chemistry.

## Identified Isomers of C9H8CIN3O

The empirical formula C9H8CIN3O is associated with more than one chemical structure. The following table summarizes the basic chemical information for two identified isomers from the PubChem database.

Identifier	IUPAC Name	PubChem CID	Molecular Weight (g/mol)
Isomer 1	4-Amino-8-chloro-7-methylquinazolin-5-ol	177777840	209.63
Isomer 2	N-(3-chloro-2-pyridinyl)-2-cyanopropanamide	103094357	209.63

Due to a lack of extensive, publicly available research for these specific compounds, detailed experimental protocols, in-depth biological activity, and established signaling pathways directly associated with them could not be compiled.

## Contextual Significance of Core Scaffolds

While specific data on C9H8CIN3O isomers is limited, their core structures are of significant interest in the field of drug discovery and development.

## The Quinazoline and Quinoline Scaffolds

The quinazoline ring system, present in "4-Amino-8-chloro-7-methylquinazolin-5-ol," is a well-established "privileged structure" in medicinal chemistry.[\[1\]](#) Compounds containing the 4-aminoquinazoline core have been investigated for a wide range of therapeutic applications, including:

- Anticancer agents[\[2\]](#)
- Antiviral and antiparasitic treatments[\[1\]](#)
- Inhibitors of various kinases[\[2\]](#)

The related 4-amino-7-chloroquinoline scaffold is the backbone of several antimalarial drugs, such as chloroquine and amodiaquine.[\[3\]](#)[\[4\]](#) Research has also explored their potential as inhibitors of botulinum neurotoxin serotype A light chain and for the treatment of neurodegenerative diseases like Parkinson's disease by acting as agonists for the orphan nuclear receptor Nurr1.[\[4\]](#)[\[5\]](#)[\[6\]](#) The synthesis of various 4-aminoquinoline derivatives is an active area of research to explore their diverse biological activities.[\[7\]](#)

## The Pyridine Scaffold

The pyridine ring, a core component of "N-(3-chloro-2-pyridinyl)-2-cyanopropanamide," is another fundamental heterocyclic structure in medicinal chemistry. Pyridine derivatives are found in numerous pharmaceuticals and biologically active compounds. The 2-cyanoacrylamide moiety, also present in this isomer, has been investigated in the context of developing kinase inhibitors, including those for Transforming growth factor beta-activated kinase 1 (TAK1).<sup>[8]</sup>

## Methodological Approaches to Synthesis

While specific synthesis protocols for the identified C9H8CIN3O isomers are not readily available, general synthetic strategies for related structures are well-documented.

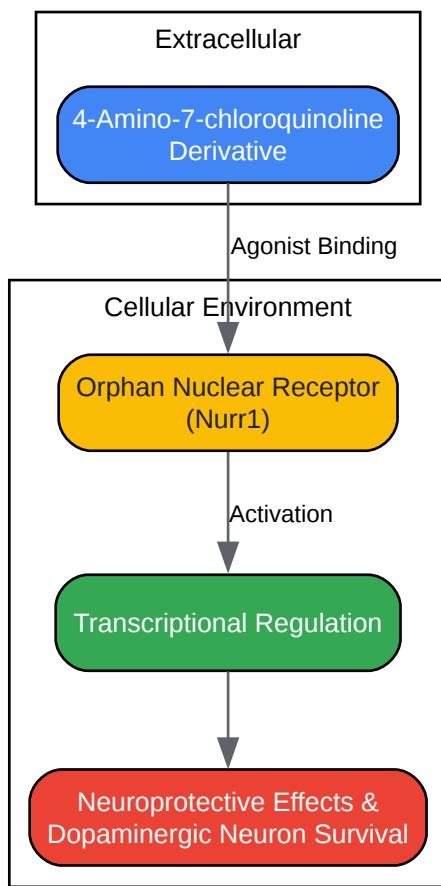
### Synthesis of 4-Aminoquinazolines and 4-Aminoquinolines

The synthesis of 4-aminoquinazolines often involves the regioselective nucleophilic aromatic substitution (SNAr) of a chlorine atom at the 4-position of a 2,4-dichloroquinazoline precursor with an appropriate amine.<sup>[1]</sup>

Similarly, 4-aminoquinoline derivatives are commonly prepared through the nucleophilic substitution of a 4-chloroquinoline with various amines.<sup>[7][9]</sup> These reactions are fundamental in creating libraries of compounds for screening biological activity.

## Signaling Pathways of Related Scaffolds

No specific signaling pathways have been elucidated for the identified C9H8CIN3O isomers. However, based on the activities of related compounds, the following conceptual pathway illustrates the mechanism of 4-amino-7-chloroquinoline derivatives in the context of Parkinson's disease research.



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Caption: Conceptual signaling pathway of 4-amino-7-chloroquinoline derivatives as Nurr1 agonists.

## Conclusion

The empirical formula C9H8CIN3O represents multiple chemical isomers for which detailed public data on biological activity, experimental protocols, and signaling pathways is currently scarce. However, the core chemical scaffolds of the identified isomers, namely quinazoline and pyridine derivatives, are of significant interest in medicinal chemistry. Further research into the specific isomers of C9H8CIN3O could yield compounds with interesting biological properties, given the established activities of structurally related molecules. Researchers interested in this empirical formula are encouraged to pursue the synthesis and biological evaluation of its various isomers.

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